Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide
Overview
Description
Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide is a room temperature ionic liquid (RTIL) that shows high CO2 solubility . It can be used to develop a polymeric gel electrolyte system that shows magnesium ion (Mg2+) mobility .
Molecular Structure Analysis
The empirical formula of this compound is C10H20F6N2O5S2 and its molecular weight is 426.40 . The SMILES string isCCN+(CC)CCOC.FC(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a high solubility in CO2 . The assay is ≥98.5% (qNMR) and it has ≤500 ppm water impurities .Scientific Research Applications
Electrolyte Systems for Energy Storage
Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide is utilized in developing polymeric gel electrolyte systems, which are crucial for energy storage applications. These systems exhibit significant magnesium ion (Mg2+) mobility, making them valuable in batteries and other energy storage devices .
Carbon Capture Technologies
This compound shows high CO2 solubility, which is essential for carbon capture and storage (CCS) technologies. Its ability to dissolve and retain carbon dioxide can help reduce greenhouse gas emissions from industrial processes .
Ionic Liquids for Thermal Stability
As a room temperature ionic liquid (RTIL), it contributes to the creation of ionic liquids with enhanced thermal stability and ion-diffusive properties. This makes it suitable for use in high-temperature processes and applications .
Electrochemistry Research
The compound is specified for use in electrochemistry, indicating its role in conducting electrical current or acting as an electrolyte in electrochemical cells. This application is vital for research in fields like corrosion, electroplating, and battery development .
Influence on Structural Variation
Research on diethylmethyl(2-methoxyethyl)ammonium-based ionic liquids explores the influence of structural variation on their properties. This has implications for designing new materials with tailored characteristics for specific applications .
Safety And Hazards
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;diethyl-(2-methoxyethyl)-methylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO.C2F6NO4S2/c1-5-9(3,6-2)7-8-10-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-8H2,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFQNPMBKMKEHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F6N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467450 | |
Record name | bis(trifluoromethylsulfonyl)azanide;diethyl-(2-methoxyethyl)-methylazanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide | |
CAS RN |
464927-84-2 | |
Record name | bis(trifluoromethylsulfonyl)azanide;diethyl-(2-methoxyethyl)-methylazanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethylmethyl-(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.